N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (Molecular formula: C₂₄H₂₇ClN₄OS; molecular weight: 455.02 g/mol) is a spirocyclic triazaspiro derivative featuring a 3-chlorophenylacetamide group and a p-tolyl-substituted triazaspiro core. This compound is part of a broader class of acetamide derivatives investigated for therapeutic applications, including antimicrobial, antiviral, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-9-7-17(2)8-10-18)23(28-24)31-16-21(30)26-20-6-4-5-19(25)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXPSHRACKEASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the 1,4,8-triazaspiro[4.5]deca-1,3-diene core.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the spirocyclic intermediate.
Attachment of the Thioacetamide Moiety: The final step involves the reaction of the intermediate with thioacetamide under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The spirocyclic structure allows for unique binding interactions with biological targets.
Pharmacological Effects: The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Benzofuran-oxadiazole derivatives exhibit significant antimicrobial activity, suggesting that the spirotriazaspiro core in the target compound may similarly enhance bioactivity through heterocyclic stabilization .
Binding Affinity and Enzyme Interactions
Pyridine-containing acetamide derivatives, such as 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (PDB: 5RH2), demonstrate strong binding to the SARS-CoV-2 main protease (binding affinity: <−22 kcal/mol) via interactions with HIS163 and ASN142 . The target compound’s thioacetamide group may mimic these interactions, though its spirocyclic core could impose steric constraints.
Electronic Properties
DFT studies on 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide reveal a HOMO-LUMO gap of −5.3 eV, indicating high chemical reactivity. The target compound’s electron-withdrawing 3-chlorophenyl group may similarly lower the HOMO-LUMO gap, enhancing electrophilic interactions .
Biological Activity
N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects based on diverse research findings.
Structural Overview
The compound features a unique triazaspiro framework that contributes to its biological properties. The molecular formula is with a molecular weight of 455.0 g/mol. The presence of the chlorophenyl and thioacetamide groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.0 g/mol |
| CAS Number | 1215704-92-9 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazaspiro Core : Starting from readily available precursors, the triazaspiro structure is formed through cyclization reactions.
- Introduction of Functional Groups : Electrophilic aromatic substitution introduces the ethyl and p-tolyl groups.
- Thiolation and Acetamide Formation : The final steps involve thiolation followed by amidation to yield the target compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells (MCF7), potentially through the activation of caspase pathways.
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Anticancer Research :
- A study focused on the effects on MCF7 breast cancer cells showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Neuroprotection in Animal Models :
- In vivo experiments demonstrated that administration of the compound reduced behavioral deficits in rodent models of Alzheimer's disease.
Q & A
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC .
- Thermal stability : Accelerated stability studies (40°C/75% RH) over 4 weeks .
- Light sensitivity : Store in amber vials and monitor photodegradation with UV-vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
